molecular formula C7H14N4 B6256435 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 1341283-56-4

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B6256435
CAS No.: 1341283-56-4
M. Wt: 154.2
InChI Key:
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Description

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential metabolic pathways in pathogens, resulting in their death . In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic complexes that facilitate various chemical transformations .

Comparison with Similar Compounds

  • 1-tert-butyl-1H-1,2,4-triazol-3-amine
  • 3-tert-butyl-1H-1,2,4-triazol-5-amine
  • 1-methyl-1H-1,2,4-triazol-5-amine

Uniqueness: 3-tert-butyl-1-methyl-1H-1,2,4-triazol-5-amine stands out due to its unique combination of tert-butyl and methyl groups on the triazole ring. This structural feature enhances its stability and reactivity compared to other triazole derivatives. Additionally, its ability to form stable complexes with metals makes it a valuable ligand in catalysis .

Properties

CAS No.

1341283-56-4

Molecular Formula

C7H14N4

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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